草酸镨水合物

描述

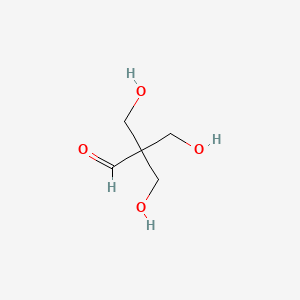

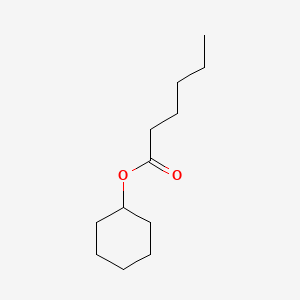

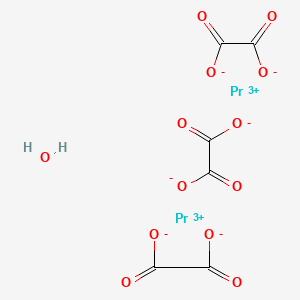

Praseodymium(III) oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C6O12Pr2 . The compound forms light green crystals that are insoluble in water . It also forms crystalline hydrates .

Synthesis Analysis

Praseodymium(III) oxalate can be prepared from the reaction of soluble praseodymium salts with oxalic acid . A study has shown that micron-sized praseodymium oxide powders can be prepared successfully from praseodymium oxalate in a microwave field at 750 °C for 2 hours .

Molecular Structure Analysis

The molecular structure of Praseodymium(III) oxalate hydrate is represented by the linear formula: Pr2(C2O4)3 · xH2O . The compound forms light green crystals .

Chemical Reactions Analysis

Praseodymium(III) oxalate forms crystalline hydrates (light green crystals): Pr2(C2O4)3 •10H2O . The crystalline hydrate decomposes stepwise when heated . A study indicates that the temperature required for the decomposition of praseodymium oxalate hydrate is higher than that of microwave heating .

Physical And Chemical Properties Analysis

Praseodymium(III) oxalate hydrate forms light green crystals . The compound is insoluble in water . In terms of its physical properties, praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .

科学研究应用

1. 热分解和氧化镨的形成

- 草酸镨水合物经过热分解形成氧化镨,这一过程使用热重分析和红外光谱等各种方法进行了研究 (Hussein,1994)。

- 分解研究表明,草酸镨水合物在分解成氧化物之前形成稳定的中间产物,而无水草酸盐是不稳定的 (Moosath、Abraham 和 Swaminathan,1963)。

2. 在微波辅助合成中的应用

- 微波加热已被成功用于从草酸镨制备微米级氧化镨粉末,证明了它是一种可行的传统加热替代品 (Lv 等人,2020)。

3. 能量转移和光谱研究

- 草酸镨水合物已被研究其能量转移特性,特别是在掺杂的草酸铈晶体中,表明在光子学和材料科学中具有潜在应用 (Pragash 等人,2011)。

4. 催化应用

- 从草酸镨水合物衍生的氧化镨在由甲烷和二氧化碳合成乙烷和乙烯方面显示出催化效果,展示了其在化学合成和环境应用中的潜力 (Asami 等人,1997)。

5. 稀土元素的回收和再利用

- 利用草酸镨水合物从废物中回收钕和镨的研究,突出了其在稀土元素回收和可持续管理中的重要性 (Cheraitia、Lounis 和 Mehenni,2018)。

安全和危害

未来方向

Praseodymium oxide has been largely used in the last decade in catalyst formulations for a variety of processes in the areas of both chemicals and environment . As a promoter, it has shown that Pr6O11 enhances the individual photocatalysis of the oxidation of oxalic acid over TiO2, ZnO, CuO, Bi2O3, and Nb2O5 catalysts . The addition of small amounts of Pr6O11 to cobalt− silica gel catalysts greatly enhances their activity and selectivity in the Fischer−Tropsch synthesis . Therefore, the future directions of Praseodymium(III) oxalate hydrate could be in the field of catalyst formulations.

Relevant Papers

The relevant papers retrieved include a study on the preparation of praseodymium oxide powders from praseodymium oxalate in a microwave field , and a study on the characterisation and activity of praseodymium oxide catalysts prepared in different gases from praseodymium oxalate hydrate .

属性

IUPAC Name |

oxalate;praseodymium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENSJUZQFEVLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333679 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium oxalate hydrate | |

CAS RN |

24992-60-7 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。